Methyl 2,6-difluoro-3-hydroxybenzoate
Overview
Description
Methyl 2,6-difluoro-3-hydroxybenzoate is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-difluoro-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,6-difluoro-3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,6-difluorophenol is coupled with a suitable aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous-flow reactors are often employed to enhance reaction efficiency and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-difluoro-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-difluoro-3-hydroxybenzaldehyde.
Reduction: 2,6-difluoro-3-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6-difluoro-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving bacterial enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2,6-difluoro-3-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity towards certain enzymes .
Comparison with Similar Compounds
Methyl 2,6-difluoro-3-hydroxybenzoate can be compared with other similar compounds such as:
Methyl 2,6-difluoro-4-hydroxybenzoate: Similar structure but with the hydroxyl group at the 4-position.
Methyl 2,6-difluoro-3-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Methyl 2,6-dichloro-3-hydroxybenzoate: Similar structure but with chlorine atoms instead of fluorine atoms.
The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct chemical and biological properties, such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
methyl 2,6-difluoro-3-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXKUYJHKDPVBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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